

"Methyl 4-(piperazin-1-yl)benzoate" IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-(piperazin-1-yl)benzoate**

Cat. No.: **B067512**

[Get Quote](#)

A Technical Guide to Methyl 4-(piperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(piperazin-1-yl)benzoate is a chemical compound featuring a piperazine moiety directly attached to a benzoate ring. This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine ring in a wide array of pharmacologically active molecules. Piperazine and its derivatives are known to modulate the activity of various biological targets, including neurotransmitter receptors and enzymes, making them a cornerstone in the development of therapeutics for a range of diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Methyl 4-(piperazin-1-yl)benzoate**, aimed at professionals in research and drug development.

Chemical Identity and Properties

The definitive identification of **Methyl 4-(piperazin-1-yl)benzoate** is crucial for any research endeavor. While a specific CAS number for this exact compound is not readily available in public databases, its structural identity is well-defined.

IUPAC Name: **methyl 4-(piperazin-1-yl)benzoate**[\[1\]](#)

Table 1: Physicochemical Properties

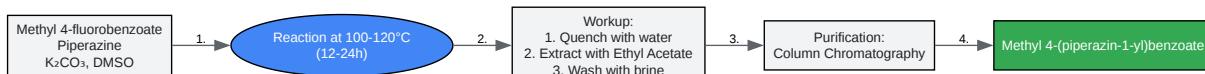
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	PubChem CID 15429161
Molecular Weight	220.27 g/mol	PubChem CID 15429161
PubChem CID	15429161	PubChem
Canonical SMILES	COC(=O)C1=CC=C(C=C1)N2 CCNCC2	PubChem CID 15429161
InChI	InChI=1S/C12H16N2O2/c1-16-12(15)9-6-8-11(14-4-2-13-3-5-14)10-7-9/h6-8,10,13H,2-5H2,1H3	PubChem CID 15429161
Hydrogen Bond Donor Count	1	PubChem CID 15429161
Hydrogen Bond Acceptor Count	3	PubChem CID 15429161
Rotatable Bond Count	2	PubChem CID 15429161
Topological Polar Surface Area	44.9 Å ²	PubChem CID 15429161

Synthesis of Methyl 4-(piperazin-1-yl)benzoate

The synthesis of N-arylpiperazines is a well-established field in organic chemistry, with several reliable methods available. For **Methyl 4-(piperazin-1-yl)benzoate**, a plausible and efficient synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of an activated aryl halide or sulfonate with piperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of **Methyl 4-(piperazin-1-yl)benzoate** from methyl 4-fluorobenzoate and piperazine. The electron-withdrawing nature of the methyl ester group activates the para position of the benzene ring towards nucleophilic attack by piperazine.


Materials and Reagents:

- Methyl 4-fluorobenzoate
- Piperazine (anhydrous)
- Potassium carbonate (K_2CO_3) or another suitable base
- Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

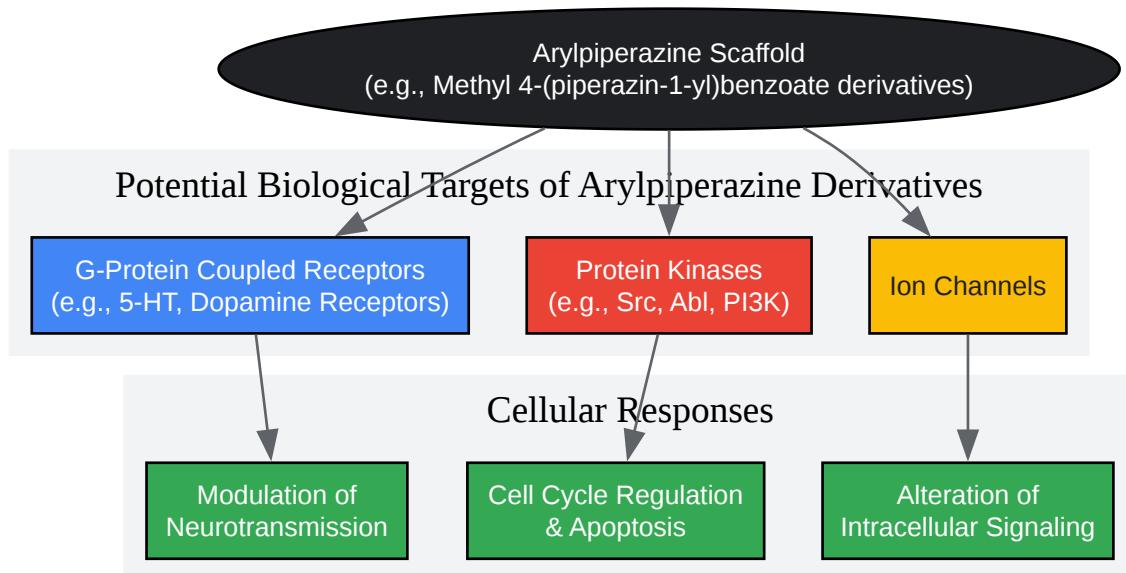
- To a solution of methyl 4-fluorobenzoate (1.0 equivalent) in anhydrous DMSO, add piperazine (2.0-3.0 equivalents) and potassium carbonate (2.0 equivalents). The excess piperazine acts as both a nucleophile and a base.
- Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **Methyl 4-(piperazin-1-yl)benzoate**.

[Click to download full resolution via product page](#)

A schematic workflow for the synthesis of **Methyl 4-(piperazin-1-yl)benzoate**.

Potential Applications and Role in Signaling Pathways


While specific biological data for **Methyl 4-(piperazin-1-yl)benzoate** is not extensively documented in publicly available literature, the arylpiperazine scaffold is a well-known pharmacophore present in numerous FDA-approved drugs. These drugs exhibit a wide range of biological activities, often by modulating key signaling pathways.

General Biological Relevance of Arylpiperazines:

- Central Nervous System (CNS) Activity: Many arylpiperazine derivatives act on monoamine neurotransmitter systems. They can be antagonists or agonists for various serotonin (5-HT) and dopamine (D) receptor subtypes, leading to applications as antipsychotics, antidepressants, and anxiolytics.
- Anticancer Properties: The piperazine moiety is found in several kinase inhibitors used in oncology. These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
- Other Therapeutic Areas: Arylpiperazines have also been investigated for their potential as antihistamines, antihypertensives, and anti-inflammatory agents.

Given its structure, **Methyl 4-(piperazin-1-yl)benzoate** can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The

secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the exploration of a large chemical space in drug discovery programs.

[Click to download full resolution via product page](#)

General signaling pathways potentially modulated by arylpiperazine derivatives.

Conclusion

Methyl 4-(piperazin-1-yl)benzoate is a compound with a foundational structure for medicinal chemistry research. Its synthesis can be readily achieved through established methods like nucleophilic aromatic substitution. While direct biological activity data for this specific molecule is sparse, its structural motifs suggest a high potential for derivatization to create novel compounds targeting a variety of signaling pathways implicated in human diseases. This guide provides the essential chemical information and a plausible synthetic route to facilitate further investigation of **Methyl 4-(piperazin-1-yl)benzoate** and its derivatives in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-(piperazin-1-yl)benzoate | C12H16N2O2 | CID 15429161 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 4-(piperazin-1-YL)benzoate" IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067512#methyl-4-piperazin-1-yl-benzoate-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com